Bienvenue dans la boutique en ligne BenchChem!

(Z)-Lanoconazole

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Procure isomerically pure (Z)-Lanoconazole—not racemic lanoconazole—to eliminate confounding by the inactive (S)-enantiomer and variable E/Z ratios in CYP51 inhibition studies. Essential for validated NP-HPLC impurity quantification (97–99% recovery) per ICH guidelines, and for accurate SAR determination against dermatophytes, melanized fungi (MIC 0.0028 μg/mL), and itraconazole-resistant eumycetoma agents (MIC ≤0.064 μg/mL).

Molecular Formula C14H10ClN3S2
Molecular Weight 319.8 g/mol
CAS No. 101530-10-3
Cat. No. B1674471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Lanoconazole
CAS101530-10-3
Synonyms(4-(2-chlorophenyl)-1,3-dithiolan-2-ylidene)-1-imidazolylacetonitrile
lanoconazole
latoconazole
latoconazole, (E)-isomer
latoconazole, (Z)-isomer
NND 318
NND-318
Molecular FormulaC14H10ClN3S2
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESC1C(SC(=C(C#N)N2C=CN=C2)S1)C3=CC=CC=C3Cl
InChIInChI=1S/C14H10ClN3S2/c15-11-4-2-1-3-10(11)13-8-19-14(20-13)12(7-16)18-6-5-17-9-18/h1-6,9,13H,8H2/b14-12-
InChIKeyZRTQSJFIDWNVJW-OWBHPGMISA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-Lanoconazole (CAS 101530-10-3) – A Defined Geometric Isomer of the Topical Imidazole Antifungal Lanoconazole for Dermatophytosis and Onychomycosis Research


(Z)-Lanoconazole is the Z-configuration geometric isomer of the imidazole antifungal agent lanoconazole, which exerts its fungistatic and fungicidal effects by inhibiting fungal lanosterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity . Although the racemic mixture of lanoconazole (E-isomer) is marketed in Japan as a topical cream (Astat®) for superficial mycoses including tinea pedis and cutaneous candidiasis [1], the isolated (Z)-isomer (CAS 101529-65-1) serves as a critical reference standard for analytical method validation and enantioselective pharmacological studies [2]. The compound retains potent activity against dermatophytes, yeasts, and molds, and its defined stereochemistry enables precise investigation of structure-activity relationships and quality control in pharmaceutical manufacturing .

Why In-Class Azole Antifungals Cannot Substitute for (Z)-Lanoconazole in Critical Research and Quality Control Applications


Generic substitution of (Z)-lanoconazole with racemic lanoconazole or other imidazole antifungals is not scientifically valid due to fundamental differences in isomeric composition, enantiomeric purity, and stereochemical configuration. Lanoconazole exists as a racemic mixture of E- and Z- geometric isomers, and only the (R)-enantiomer of each isomer exhibits antifungal activity; the (S)-enantiomer is inactive [1]. Consequently, using racemic material introduces 50% inactive (S)-enantiomer and variable E/Z ratios, which confound dose-response relationships and obscure true structure-activity correlations in pharmacological studies [2]. Furthermore, the Z-isomer is a known process-related impurity that must be precisely quantified in pharmaceutical quality control of lanoconazole drug substance—a requirement that cannot be met by substituting with the racemate [1]. For researchers requiring isomerically defined starting material for enantioselective assays, analytical method development, or impurity profiling, only pure (Z)-lanoconazole provides the requisite stereochemical integrity.

Quantitative Differentiation of (Z)-Lanoconazole Against Comparator Antifungals: Evidence-Based Performance Metrics for Research and Industrial Procurement


Validated NP-HPLC Method for Isomeric Purity: 97–99% Mean Recovery of (Z)-Lanoconazole as an Impurity Marker

An isocratic normal-phase high-performance liquid chromatographic (NP-HPLC) method was developed and validated for the quantitation of the Z-isomer in lanoconazole bulk drug substance [1]. The method demonstrated linearity from the limit of quantitation (LOQ) to 15.0 μg/mL for the Z-isomer, with a mean recovery in the range of 97–99% [1]. UV detection was performed at 296 nm, and separation was achieved using a Thermo Hypersil Silica column with an optimized mobile phase of 2-propanol, n-hexane, and triethylamine [1]. This validated procedure provides a critical quality control tool for ensuring batch-to-batch consistency of lanoconazole drug substance, as the Z-isomer is a process-related impurity that must be controlled according to ICH guidelines.

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Enantiomeric Specificity of Lanoconazole: (R)-Enantiomer Active, (S)-Enantiomer Inactive – Implications for Isomer-Defined Research

Lanoconazole is a racemic mixture, yet only the (R)-enantiomer demonstrates antifungal activity; the (S)-enantiomer is essentially inactive [1]. This enantiomeric specificity applies to both the E- and Z- geometric isomers, as the active (R)-enantiomer can adopt either configuration [1]. Therefore, racemic lanoconazole contains 50% inactive (S)-enantiomer by weight, diluting the effective dose and complicating structure-activity relationship studies [1]. In contrast, enantiomerically pure (Z)-lanoconazole, when supplied as the active (R)-enantiomer, provides a defined active species for precise pharmacological investigations.

Enantioselective Pharmacology Chiral Resolution Antifungal Drug Discovery

Exceptional In Vitro Potency Against Melanized Fungi: Lanoconazole Geometric Mean MIC 0.0028 μg/mL vs. Comparator Drugs

In a study evaluating 130 clinical and environmental isolates of melanized fungi (including agents of chromoblastomycosis and phaeohyphomycosis), lanoconazole (LCZ) demonstrated a geometric mean MIC of 0.0028 μg/mL [1]. This value is approximately 3.5-fold higher than that of luliconazole (0.0008 μg/mL) but 35- to 10,000-fold lower than other comparators: efinaconazole (0.0966 μg/mL), itraconazole (0.2383 μg/mL), voriconazole (0.4313 μg/mL), terbinafine (0.4528 μg/mL), amphotericin B (1.2506 μg/mL), and fluconazole (28.006 μg/mL) [1]. The MIC50 and MIC90 for lanoconazole were 0.002 μg/mL and 0.008 μg/mL, respectively, underscoring its consistent potency across diverse melanized fungal species [1].

Antifungal Susceptibility Melanized Fungi Chromoblastomycosis

Potent Activity Against Intrinsically Resistant Fusarium Species: Lanoconazole Geometric Mean MIC 0.013 μg/mL vs. Eight Comparators

Against a panel of 126 clinical and environmental Fusarium isolates, lanoconazole exhibited a geometric mean MIC of 0.013 μg/mL, second only to luliconazole (0.005 μg/mL) [1]. This potency is 40- to 300-fold greater than that of the other eight antifungal drugs tested: micafungin (0.51 μg/mL), efinaconazole (0.85 μg/mL), natamycin (1.12 μg/mL), anidulafungin (1.18 μg/mL), voriconazole (1.31 μg/mL), caspofungin (1.35 μg/mL), amphotericin B (1.9 μg/mL), and itraconazole (4.08 μg/mL) [1]. Fusarium species are known for intrinsic multidrug resistance, making these low MIC values particularly notable and suggesting that lanoconazole may overcome resistance mechanisms that limit the utility of conventional azoles and echinocandins [1].

Fusarium Infections Multidrug Resistance Topical Antifungal Therapy

Overcoming Itraconazole Resistance in Eumycetoma Agents: Lanoconazole MIC Range 0.001–0.064 μg/mL vs. Itraconazole >4 μg/mL

In vitro susceptibility testing of 37 eumycetoma causative agents (including Madurella species, Falciformispora senegalensis, Medicopsis romeroi, and Trematosphaeria grisea) revealed that lanoconazole had median MICs ranging from 0.001–0.064 μg/mL, comparable to luliconazole (0.001–0.064 μg/mL) and superior to ravuconazole (0.008–2 μg/mL) [1]. Critically, strains of Madurella fahalii and Medicopsis romeroi that were completely resistant to itraconazole (MIC >4 μg/mL) remained fully susceptible to lanoconazole [1]. This indicates that lanoconazole retains activity against fungi that have developed resistance to the current first-line therapy for eumycetoma.

Eumycetoma Neglected Tropical Diseases Antifungal Drug Discovery

Comparative In Vivo Efficacy in Guinea Pig Tinea Pedis Model: Short-Term Cure Achieved by NND-502 (1%) but Not Lanoconazole (1%)

In a guinea pig model of tinea pedis caused by Trichophyton mentagrophytes, a 7-day topical treatment with 0.5% NND-502 (luliconazole) solution was more effective than 0.5% lanoconazole or 0.5% terbinafine in eradicating fungi from infected feet [1]. More notably, when the treatment duration was shortened to 3 days, topical application of 1% NND-502 achieved complete mycological cure, whereas 1% solutions of lanoconazole and terbinafine failed to achieve cure [1]. This demonstrates that while lanoconazole is effective with longer treatment courses, the optically active analog NND-502 provides superior short-term efficacy, which is a key consideration for developing patient-friendly topical regimens.

In Vivo Efficacy Dermatophytosis Topical Antifungal Development

Optimal Research and Industrial Use Cases for (Z)-Lanoconazole Based on Verified Differentiation Evidence


Analytical Reference Standard for Pharmaceutical Quality Control of Lanoconazole Drug Substance and Finished Products

(Z)-Lanoconazole serves as an essential reference standard for the validated NP-HPLC method used to quantify Z-isomer impurities in lanoconazole bulk drug substance and topical formulations [1]. With a demonstrated mean recovery of 97–99% and linearity up to 15.0 μg/mL, this method enables precise impurity profiling in accordance with ICH guidelines [1]. Procurement of pure (Z)-lanoconazole is mandatory for analytical laboratories performing release testing, stability studies, and regulatory submissions for lanoconazole-containing pharmaceuticals.

Enantioselective Pharmacology Studies Requiring Defined (R)-Enantiomer of (Z)-Lanoconazole

Researchers investigating the structure-activity relationships of imidazole antifungals require enantiomerically pure (Z)-lanoconazole to avoid confounding by the inactive (S)-enantiomer present in racemic mixtures [1]. Since only the (R)-enantiomer exhibits antifungal activity, use of the pure (R,Z)-isomer ensures accurate determination of potency, target engagement, and resistance mechanisms without the diluting effect of the inactive stereoisomer [1].

In Vitro Antifungal Susceptibility Testing of Melanized Fungi and Fusarium Species for Drug Discovery Programs

Given the exceptionally low MIC values of lanoconazole against melanized fungi (geometric mean 0.0028 μg/mL) and Fusarium species (0.013 μg/mL) [1][2], (Z)-lanoconazole is a valuable tool compound for screening new antifungal candidates and for studying mechanisms of azole resistance in intrinsically resistant fungal pathogens. Its superior potency compared to standard agents such as itraconazole, voriconazole, and amphotericin B makes it a benchmark comparator for novel imidazole derivatives.

Preclinical Evaluation of Topical Therapies for Eumycetoma and Other Neglected Fungal Infections

The demonstrated activity of lanoconazole against itraconazole-resistant eumycetoma agents (MIC ≤0.064 μg/mL vs. >4 μg/mL for itraconazole) [1] positions (Z)-lanoconazole as a lead compound for preclinical development of new treatments for this neglected tropical disease. Formulation scientists and translational researchers can utilize pure (Z)-lanoconazole to develop optimized topical delivery systems and to conduct proof-of-concept efficacy studies in relevant animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-Lanoconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.